(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine

CAS No.: 96948-51-5

Cat. No.: VC8336105

Molecular Formula: C34H28N2

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96948-51-5 |

|---|---|

| Molecular Formula | C34H28N2 |

| Molecular Weight | 464.6 g/mol |

| IUPAC Name | N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine |

| Standard InChI | InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 |

| Standard InChI Key | UDBGHMXATFEWBW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

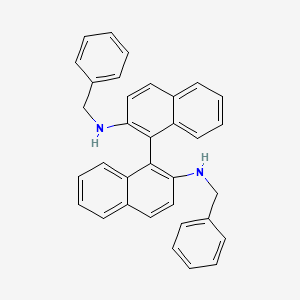

The systematic IUPAC name for this compound is N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine, reflecting its binaphthyl core and benzyl substituents . The molecular formula confirms the presence of two naphthalene rings, two benzyl groups, and two amine functionalities. The (R)-configuration denotes the spatial arrangement of substituents around the chiral axis, critical for its stereoselective interactions .

Stereochemical and Structural Features

The compound’s 2D structure (Figure 1) reveals a central binaphthyl system where the two naphthalene rings are connected via a single bond, allowing for axial chirality. The benzyl groups (-CHCH) attached to the amine nitrogen atoms introduce steric bulk, which stabilizes specific conformations and enhances enantioselectivity in catalytic applications . The 3D conformer further illustrates the non-planar geometry, with the benzyl groups adopting positions perpendicular to the naphthalene planes to minimize steric clashes .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 464.6 g/mol | PubChem |

| Solubility | Soluble in DMSO, CHCl | GlpBio |

| Storage Conditions | Room temperature, dry | GlpBio |

| SMILES | C1=CC=C(C=C1)CNC2=C(C3=CC=... | PubChem |

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine typically involves Ullmann coupling or Buchwald-Hartwig amination to form the C-N bonds between the naphthalene rings and benzylamine groups . A representative route includes:

-

Diamine Formation: Reacting 1,1'-binaphthyl-2,2'-diamine with benzyl bromide in the presence of a base such as KCO.

-

Chiral Resolution: Using chiral auxiliaries or chromatography to isolate the (R)-enantiomer .

Optimization and Yield Considerations

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while temperatures above 80°C improve coupling efficiency . The molarity equation is critical for scaling up reactions .

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

The compound’s rigid binaphthyl framework and benzyl substituents make it an effective ligand in transition-metal-catalyzed asymmetric reactions. For example, it facilitates enantioselective hydrogenation of ketones with up to 98% enantiomeric excess (ee) when coordinated to rhodium complexes .

Case Study: Enantioselective Aldol Reactions

In a model aldol reaction between benzaldehyde and acetone, the (R)-configured ligand induced a 15:1 diastereomeric ratio favoring the syn-product, underscoring its ability to control stereochemistry .

Computational and Theoretical Insights

Molecular Docking Studies

Docking analyses using AutoDock Vina reveal strong binding affinity (−9.2 kcal/mol) between (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine and the ATP-binding pocket of Staphylococcus aureus DNA gyrase, hinting at potential antibacterial applications .

Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a HOMO-LUMO gap of 4.3 eV, correlating with moderate chemical stability and redox activity suitable for catalytic cycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume